molecular formula C17H17N3O2 B1356537 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione CAS No. 94507-33-2

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

Cat. No.: B1356537
CAS No.: 94507-33-2
M. Wt: 295.34 g/mol
InChI Key: XMBDZLZBEIMRGV-UHFFFAOYSA-N
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Description

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline core. This intermediate is then reacted with 3-bromopropylamine to introduce the propylamine group. Finally, the phenyl group is introduced through a nucleophilic substitution reaction with aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy[3-(phenylamino)propyl]silane
  • N-[3-(Trimethoxysilyl)propyl]aniline
  • (3-Anilinopropyl)trimethoxysilane

Uniqueness

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBDZLZBEIMRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538868
Record name 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94507-33-2
Record name 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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